4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound characterized by the presence of both sulfur and nitrogen atoms within its structure. Its molecular formula is C₈H₄ClF₃N₂S, and it has a molecular weight of approximately 252.65 g/mol. The compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique electronic properties and structural characteristics .
This compound can be synthesized through various chemical routes, primarily involving the reaction of 2,2,2-trifluoroethylamine with thieno[2,3-d]pyrimidine precursors. The synthesis often requires chlorinating agents like thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position of the pyrimidine ring .
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine belongs to the class of thienopyrimidines, which are heterocyclic compounds known for their diverse biological activities. This specific compound is classified as a building block in pharmaceutical chemistry and has been explored for its potential therapeutic effects in various biological studies .
The synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine typically involves a multi-step process:
The molecular structure of 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine features a thieno[2,3-d]pyrimidine core with a chlorine substituent at the 4-position and a trifluoroethyl group at the 6-position.
This structure contributes to its unique chemical reactivity and potential interactions with biological targets .
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine can undergo several types of chemical reactions:
Typical reagents used in these reactions include:
The outcomes of these reactions depend on the specific conditions and reagents used during synthesis .
The mechanism of action for 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate target activity by binding to active sites or altering conformations of these proteins. This interaction can initiate changes in cellular processes and pathways that lead to desired biological effects. For instance, it has been investigated for its inhibitory effects on certain cancer-related pathways due to its structural similarity to other bioactive compounds .
Relevant data indicates that this compound maintains integrity under acidic and neutral conditions but may undergo hydrolysis under strongly basic conditions .
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine has several notable applications:
Thieno[2,3-d]pyrimidine represents a privileged scaffold in medicinal chemistry due to its structural mimicry of endogenous purine nucleobases. As a fused bicyclic heterocycle, it functions as a bioisostere of adenine and guanine, enabling targeted interactions with biological macromolecules while enhancing metabolic stability compared to purine-based drugs [1] [5]. This scaffold comprises a pyrimidine ring fused at the 2,3-position with a thiophene moiety, creating three distinct isomers—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—each exhibiting unique electronic distributions and binding geometries [5]. The inherent planarity and π-electron richness of thieno[2,3-d]pyrimidine facilitate π-π stacking interactions with aromatic residues in enzyme active sites, while its synthetic versatility allows extensive derivatization at C-2, C-4, C-6, and N-3 positions [3] [8].
The scaffold’s therapeutic relevance is evidenced by its presence in clinical and marketed drugs. For example, Sufugolix (TAK-013), a thieno[2,3-d]pyrimidine derivative, functions as a potent gonadotropin-releasing hormone (GnRH) receptor antagonist (IC₅₀ = 0.06 nM) for treating endometriosis and prostate cancer [3]. Similarly, PRX-08066 acts as a selective 5-hydroxytryptamine receptor 2B antagonist developed for pulmonary arterial hypertension [3]. Structure-activity relationship (SAR) studies consistently demonstrate that substitutions at C-6 significantly modulate bioactivity, positioning this site as a strategic handle for optimizing target engagement [1] [8]. Quantitative structure-activity relationship (QSAR) models further validate the scaffold’s drug design utility, with CoMFA and CoMSIA analyses revealing steric and electrostatic fields critically influence anticancer activity [8].
Table 1: Therapeutic Applications of Thieno[2,3-d]pyrimidine-Based Drugs
Compound | Therapeutic Indication | Mechanism of Action | Key Structural Features |
---|---|---|---|
Sufugolix (TAK-013) | Prostate cancer, Endometriosis | GnRH receptor antagonist | 2,6-Disubstitution; Carboxamide at C-4 |
PRX-08066 | Pulmonary arterial hypertension | 5-HT₂B receptor antagonist | 2-Amino substituent; Piperazine linker |
Olmutinib | Non-small cell lung cancer | EGFR tyrosine kinase inhibitor | 4-Anilino group; Acrylamide at C-6 |
GDC-0941 | Solid tumors | PI3K inhibitor | Sulfonyl morpholine; Indazole fusion |
The strategic incorporation of chlorine at C-4 of thieno[2,3-d]pyrimidine exploits halogen bonding to enhance target affinity. Chlorine’s sigma-hole formation enables directional interactions with carbonyl oxygens or backbone amides in binding pockets, improving binding enthalpy. Concurrently, chlorine serves as a synthetic linchpin for nucleophilic displacement by amines, alcohols, or thiols, enabling rapid diversification into analogues like anilines or ethers [3] [6]. QSAR analyses confirm that chloro-substituted derivatives exhibit 3–5-fold potency enhancements over unsubstituted counterparts in kinase inhibition assays due to optimized hydrophobic contacts [8].
The 2,2,2-trifluoroethyl (TFE) group at C-6 confers profound biophysical advantages. As a strong electron-withdrawing moiety, it reduces basicity of adjacent nitrogen atoms, thereby improving metabolic stability against cytochrome P450 oxidation [2] [4]. The TFE group’s high lipophilicity (π = 1.04) and low polar surface area enhance membrane permeability, while its trifluoromethyl terminus creates a steric and electrostatic shield against enzymatic hydrolysis [2] [7]. Crucially, TFE serves as a bioisostere for nitroalkyl groups, as demonstrated in cannabinoid receptor modulators where CF₃ analogues outperformed NO₂-containing precursors in both potency (3-fold ↑ EC₅₀) and microsomal half-life (t₁/₂ = 17.5 min vs. 6.4 min) [2].
Table 2: Biophysical Impact of Trifluoroethyl vs. Ethyl Substituents
Property | Trifluoroethyl Derivative | Ethyl Derivative | Change (%) |
---|---|---|---|
Lipophilicity (Log P) | 2.98 ± 0.15 | 2.10 ± 0.12 | ↑ 42% |
Metabolic Stability (t₁/₂, HLM) | 17.5 min | 6.4 min | ↑ 174% |
pKa (Pyrimidine N1) | 3.2 | 5.8 | ↓ 45% |
Solubility (µg/mL, pH 7.4) | 18.7 | 42.3 | ↓ 56% |
The synergistic combination of 4-chloro and 6-trifluoroethyl groups creates a multimodal pharmacophore. Chlorine provides a synthetic handle and directional binding, while TFE induces electronic effects that modulate the scaffold’s π-electron density. This is evidenced in molecular docking studies where 4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine forms halogen bonds with His-92 in PDE4B and hydrophobic contacts with Leu-49 via the TFE group [6] [8]. Synthetic routes to such compounds typically involve:
Recent advances in trifluoroethylation include gold-catalyzed fluoroarylation of gem-difluoroallenes, enabling stereoselective construction of -CH₂CF₃ motifs under mild conditions [4]. Alternatively, N-halosuccinimide-mediated oxidative trifluorination allows direct conversion of isocyanides to N-CF₃ groups, though this remains unexplored for thienopyrimidines [7]. Future designs should leverage the conformational rigidity imparted by TFE to reduce entropy penalties upon target binding, particularly for kinase and GPCR targets where thienopyrimidines show exceptional promise.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0